(Butylamino)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylaminomethanol can be synthesized through several methods. One common method involves the reaction of butylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, butylaminomethanol is produced using high-pressure homogenization and ultrasonication techniques. These methods ensure the efficient mixing of reactants and the formation of the desired product. The use of phase inversion temperature and emulsion inversion point techniques also aids in the large-scale production of butylaminomethanol .
Chemical Reactions Analysis
Types of Reactions
Butylaminomethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Butylaminomethanol can be oxidized to butylaminoacetaldehyde.
Reduction: Reduction can yield butylamine.
Substitution: Substitution reactions can produce various butylamino derivatives
Scientific Research Applications
Butylaminomethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of surfactants, corrosion inhibitors, and emulsifiers .
Mechanism of Action
The mechanism of action of butylaminomethanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar in structure but lacks the butyl group.
Methylaminoethanol: Contains a methyl group instead of a butyl group.
Diethanolamine: Contains two hydroxyl groups instead of one .
Uniqueness
Butylaminomethanol is unique due to its combination of a butyl group and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both nucleophilic and hydrogen-bonding capabilities .
Properties
IUPAC Name |
butylaminomethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-4-6-5-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSXDDWCZPBQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610335 |
Source
|
Record name | (Butylamino)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76733-36-3 |
Source
|
Record name | (Butylamino)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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